(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid
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Overview
Description
(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an acetic acid moiety attached to the nitrogen atom at the 1st position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the chlorination of 4-oxoquinoline followed by the introduction of the acetic acid moiety. One common method is the reaction of 4-oxoquinoline with thionyl chloride to introduce the chlorine atom at the 8th position. The resulting 8-chloro-4-oxoquinoline is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form amides, esters, and other derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxide.
Reduction Products: Dihydroquinoline derivatives
Scientific Research Applications
(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A 4-aminoquinoline used as an antimalarial drug.
Amodiaquine: Another 4-aminoquinoline with antimalarial activity.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection
Uniqueness
(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(8-chloro-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWUNZCBKLDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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